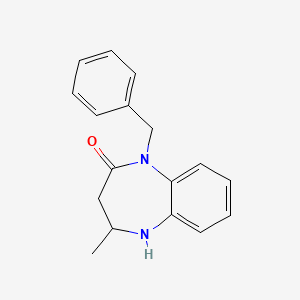

1-苄基-4-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzodiazepinones involves various methods, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored both classical and novel synthetic routes to access these compounds. For instance, one approach involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane to 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, leading to the formation of the corresponding 2,2-dialkylated 1,3-dithiane derivative, which can then be converted to the benzodiazepinone scaffold .

Molecular Structure Analysis

The molecular structure of 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one consists of a benzodiazepine core with a benzyl group and a methyl group attached. The presence of the benzodiazepine ring imparts biological activity, making these compounds relevant in medicinal chemistry .

科学研究应用

Synthesis of Substituted Imidazoles

Imidazoles are a crucial heterocyclic structural motif in functional molecules, widely used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles. This process is significant due to the versatility and utility of imidazoles in these areas, necessitating expedient methods for their synthesis.

Anti-Cancer Agents

Derivatives of the compound have been explored for their anti-tumor properties. Novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which share a similar structural framework, have shown high anti-tumor activity . These derivatives have been designed by introducing pharmacophores and evaluated against various cancer cell lines, indicating the potential of our compound in anti-cancer research.

Acetylcholinesterase Inhibition

The structural analogs of the compound have been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . AChE inhibitors are crucial in the treatment of diseases like Alzheimer’s, where the presence of certain residues is essential for inhibitory effects.

Angiogenesis in Cancer Research

Excessive angiogenesis is a hallmark of late-stage cancer. Compounds with a similar structural backbone have been studied for their role in inhibiting angiogenesis, which is vital for the growth of tumor cells . Research into the compound’s derivatives could provide insights into developing new anti-angiogenic agents.

Antimicrobial Activities

The compound’s framework is beneficial in synthesizing triazole derivatives with antimicrobial properties. These derivatives have been tested against fungal strains like Candida albicans and Rhizopus oryzae, showcasing the compound’s potential in developing new antifungal agents .

属性

IUPAC Name |

5-benzyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-11-17(20)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18-13/h2-10,13,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHOGNDHHFCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)

![N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide](/img/structure/B3013200.png)

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)